5-(Piperidin-1-YL)pyridin-2-amine (CAS 94924-94-4) is a highly specialized aminopyridine building block featuring a fully saturated, lipophilic piperidine ring at the 5-position. In pharmaceutical and agrochemical procurement, it is primarily sourced as a rigid, pre-functionalized scaffold for the synthesis of advanced kinase (e.g., TYK2) and protease (e.g., Cathepsin C) inhibitors [1][2]. The compound offers a unique combination of a reactive primary amine for chemoselective coupling—such as Buchwald-Hartwig aminations or amide bond formations—and a chemically inert, sterically demanding piperidine ring that optimally occupies hydrophobic binding pockets. Its high purity and predictable reactivity make it a preferred starting material over the multi-step, in-house functionalization of simpler pyridines, directly accelerating discovery timelines.
Substituting 5-(Piperidin-1-YL)pyridin-2-amine with closely related analogs fundamentally alters both synthetic efficiency and downstream biological performance. Using 5-(piperazin-1-yl)pyridin-2-amine introduces a reactive secondary amine that necessitates additional Boc- or Cbz-protection steps, decreasing overall yield and increasing process complexity [1]. Conversely, employing acyclic analogs like 5-(dimethylamino)pyridin-2-amine fails to provide the necessary conformational restriction, resulting in significant entropic penalties upon target binding and a documented drop in potency [1]. Furthermore, attempting to build the piperidine ring onto a generic 2-aminopyridine core late in the synthesis often leads to poor regioselectivity and low conversion rates. Therefore, procuring the precisely functionalized 5-(piperidin-1-yl) variant is essential for maintaining streamlined manufacturing and achieving optimal target affinity.
The target compound contains a fully saturated, non-nucleophilic piperidine ring, allowing direct, single-step coupling at the 2-amino position without side reactions. In contrast, utilizing the closely related 5-(piperazin-1-yl)pyridin-2-amine requires a minimum of two additional synthetic steps (protection and deprotection) to prevent competitive bis-alkylation at the secondary amine [1].
| Evidence Dimension | Synthetic Steps Required for Selective Coupling |
| Target Compound Data | 1 step (direct coupling) |
| Comparator Or Baseline | 5-(Piperazin-1-yl)pyridin-2-amine (3 steps: protect, couple, deprotect) |
| Quantified Difference | Elimination of 2 synthetic steps |
| Conditions | Standard Buchwald-Hartwig or SNAr library synthesis |
Procuring the piperidine building block eliminates non-value-added protection steps, directly reducing reagent costs and accelerating library synthesis timelines.
Incorporation of the cyclic piperidine moiety into inhibitor scaffolds yields up to a 5-fold increase in inhibitory potency compared to acyclic baseline compounds. In Cathepsin C inhibition models, replacing an acyclic dimethylamino group with a cyclic amine (such as piperidine or pyrrolidine) significantly improved the IC50 by optimizing steric fit and reducing the entropic penalty upon binding [1].
| Evidence Dimension | Inhibitory Potency (IC50) |
| Target Compound Data | Enhanced nanomolar potency (cyclic constraint) |
| Comparator Or Baseline | Dimethylamino analog (acyclic baseline) |
| Quantified Difference | 5-fold increase in potency |
| Conditions | In vitro Cathepsin C enzymatic assay |
Buyers developing targeted inhibitors must select the cyclic piperidine scaffold to maximize hydrophobic pocket occupancy and achieve necessary nanomolar potency.
The 6-membered piperidine ring provides a distinct steric volume and a higher calculated logP contribution compared to the 5-membered pyrrolidine analog. While both cyclic amines offer similar in vitro potency, the specific lipophilicity and steric bulk of the piperidine ring systematically alter hepatic microsomal clearance rates and membrane permeability, providing a crucial lever for pharmacokinetic optimization [1].
| Evidence Dimension | Structural Lipophilicity Contribution |
| Target Compound Data | 6-membered ring (higher logP, distinct clearance profile) |
| Comparator Or Baseline | 5-(Pyrrolidin-1-yl)pyridin-2-amine (5-membered ring, lower logP) |
| Quantified Difference | Differentiated logP and metabolic clearance rates |
| Conditions | In vivo pharmacokinetic profiling and microsomal stability assays |
Access to the specific piperidine analog is critical for medicinal chemists needing to fine-tune the pharmacokinetic properties and half-life of lead compounds during late-stage optimization.
Used as a core building block where the piperidine ring is essential for occupying the S1 hydrophobic pocket, leading to potent irreversible inhibitors for neutrophil-associated inflammatory diseases [1].
Procured as a starting material to construct hinge-binding motifs, where the 2-amino group forms critical hydrogen bonds and the piperidine ring engages solvent-exposed regions to enhance binding affinity [2].
Selected for its lack of interfering reactive groups (unlike piperazine analogs), making it an ideal, plug-and-play reagent for automated Buchwald-Hartwig or SNAr parallel synthesis without the need for protecting group chemistry [1].
Irritant